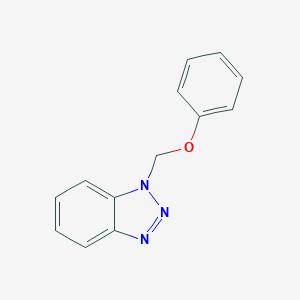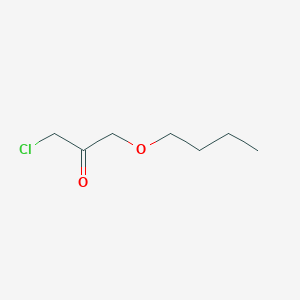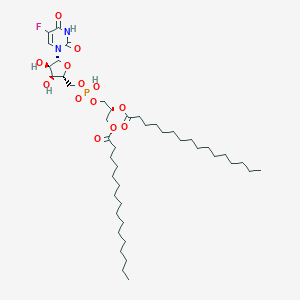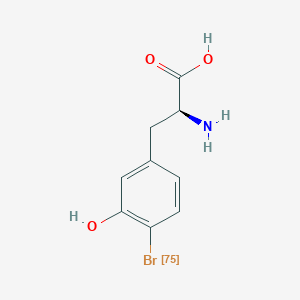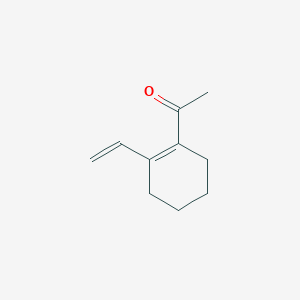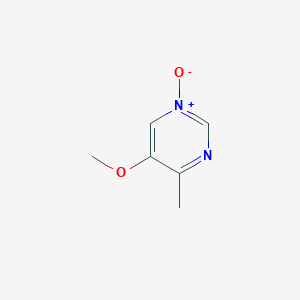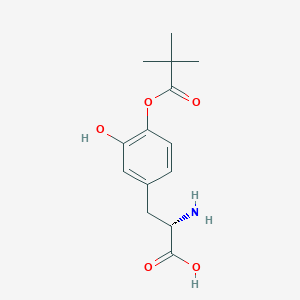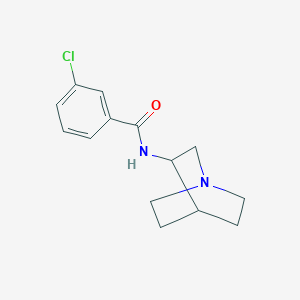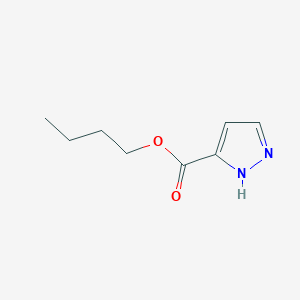
1H-Pyrazole-3-carboxylic acid, butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-3-carboxylic acid, butyl ester is a chemical compound that belongs to the pyrazole family. It is a colorless liquid with a molecular formula of C9H12N2O2. This compound has gained significant attention in the scientific community due to its various applications in research and development.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, butyl ester is not fully understood. However, studies have shown that it interacts with various enzymes and receptors in the body, leading to its potential therapeutic effects. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in glucose and lipid metabolism.
Effets Biochimiques Et Physiologiques
1H-Pyrazole-3-carboxylic acid, butyl ester has been studied for its biochemical and physiological effects. It has been found to exhibit potential anti-inflammatory, anti-tumor, and anti-diabetic properties. Studies have shown that it can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been shown to improve glucose and lipid metabolism in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1H-Pyrazole-3-carboxylic acid, butyl ester in lab experiments is its versatility. It can be used as a building block in the synthesis of various compounds, making it a useful tool in drug discovery and development. Additionally, its potential therapeutic properties make it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of 1H-Pyrazole-3-carboxylic acid, butyl ester. One direction is the development of new compounds based on this molecule for the treatment of various diseases. Another direction is the investigation of its potential as a therapeutic agent for the treatment of inflammation, cancer, and diabetes. Additionally, further studies are needed to understand its mechanism of action and potential toxicity, which may help to optimize its use in lab experiments. Finally, the synthesis of new derivatives and analogs of this compound may lead to the discovery of novel bioactive molecules with improved properties.
Méthodes De Synthèse
The synthesis of 1H-Pyrazole-3-carboxylic acid, butyl ester can be achieved through various methods. One of the commonly used methods involves the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of a catalyst such as sodium acetate. The resulting product is then treated with butyl bromide to obtain 1H-Pyrazole-3-carboxylic acid, butyl ester. Another method involves the reaction of 3-amino-1H-pyrazole with butyl chloroformate in the presence of a base such as triethylamine. The resulting product is then purified to obtain 1H-Pyrazole-3-carboxylic acid, butyl ester.
Applications De Recherche Scientifique
1H-Pyrazole-3-carboxylic acid, butyl ester has various applications in scientific research. It is used as a building block in the synthesis of various compounds such as pyrazole-based ligands, inhibitors, and bioactive molecules. It is also used in the development of pharmaceuticals and agrochemicals. Additionally, this compound has been studied for its potential anti-inflammatory, anti-tumor, and anti-diabetic properties.
Propriétés
Numéro CAS |
122609-00-1 |
|---|---|
Nom du produit |
1H-Pyrazole-3-carboxylic acid, butyl ester |
Formule moléculaire |
C8H12N2O2 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
butyl 1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C8H12N2O2/c1-2-3-6-12-8(11)7-4-5-9-10-7/h4-5H,2-3,6H2,1H3,(H,9,10) |
Clé InChI |
QFFIYHQSONBHJM-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=NN1 |
SMILES canonique |
CCCCOC(=O)C1=CC=NN1 |
Autres numéros CAS |
122609-00-1 |
Synonymes |
1H-Pyrazole-3-carboxylicacid,butylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



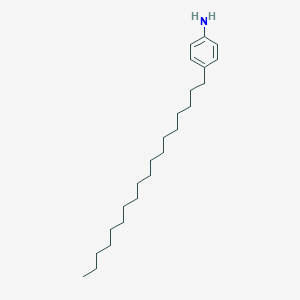

![5-Hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B39036.png)
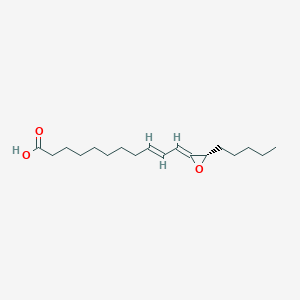
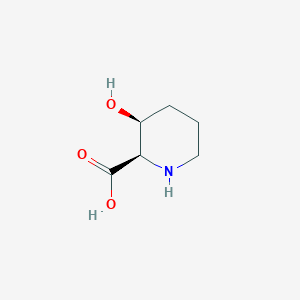
![3-(4-Methoxyphenyl)benzo[f]chromen-1-one](/img/structure/B39041.png)
